

Application Notes and Protocols for BI1002494 in In Vivo Thrombosis Studies

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Compound of Interest

Compound Name: BI1002494

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Abstract

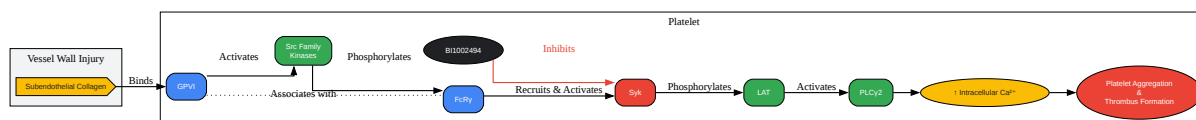
These application notes provide a comprehensive guide for the use of **BI1002494**, a potent and selective spleen tyrosine kinase (Syk) inhibitor, in preclinical in vivo models of thrombosis.[1][2][3] Details on the mechanism of action, recommended dosages, and protocols for key thrombosis models are presented to facilitate the evaluation of this compound's antithrombotic efficacy. **BI1002494** has demonstrated significant protection against arterial thrombosis and ischemic stroke in murine models, offering a promising therapeutic strategy with a potentially favorable safety profile.[4][5]

Introduction

Thrombotic disorders, including myocardial infarction and ischemic stroke, are leading causes of morbidity and mortality worldwide. Platelet activation and aggregation are central to the pathophysiology of arterial thrombosis. The glycoprotein VI (GPVI) receptor on platelets plays a crucial role in initiating thrombus formation upon exposure to collagen at sites of vascular injury.[4][5] Spleen tyrosine kinase (Syk) is a critical downstream signaling mediator of GPVI.[4][5] Inhibition of Syk, therefore, represents a targeted approach to antiplatelet therapy. **BI1002494** is a novel, orally bioavailable inhibitor of Syk that has been shown to effectively block GPVI-mediated platelet activation.[4][5] Preclinical studies have highlighted its potential to prevent occlusive thrombus formation without significantly impacting hemostasis, suggesting a reduced risk of bleeding complications compared to conventional antiplatelet agents.[4][5][6]

Mechanism of Action: GPVI-Syk Signaling Pathway

Upon vascular injury, exposed subendothelial collagen binds to the GPVI receptor on the platelet surface. This binding event triggers the phosphorylation of the associated Fc receptor γ -chain (FcR γ) by Src family kinases. Phosphorylated FcR γ then recruits and activates Syk.[4][7] Activated Syk initiates a downstream signaling cascade involving the phosphorylation of adaptor proteins like LAT (Linker for Activation of T-cells) and subsequent activation of phospholipase Cy2 (PLCy2).[4][8][9] This cascade ultimately leads to an increase in intracellular calcium levels, platelet degranulation, and integrin α IIb β 3 activation, culminating in platelet aggregation and thrombus formation.[8][9] **BI1002494** exerts its antithrombotic effect by selectively inhibiting the kinase activity of Syk, thereby interrupting this critical signaling pathway.



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Caption: GPVI-Syk Signaling Pathway in Platelets.

Pharmacokinetics and Dosage

BI1002494 is an orally bioavailable compound with good metabolic stability, making it suitable for in vivo studies.[1][2][3]

Parameter	Species	Dose	Route	Value	Reference
Bioavailability (F%)	Mouse	2 mg/kg	p.o.	58%	[2][3]
	Rat	2 mg/kg	p.o.	41%	[2][3]
Clearance (% QH)	Mouse	0.4 mg/kg	i.v.	40%	[2][3]
	Rat	0.4 mg/kg	i.v.	41%	[2][3]
Volume of Distribution (Vss)	Mouse	0.4 mg/kg	i.v.	0.9 L/kg	[2][3]
	Rat	0.4 mg/kg	i.v.	1.5 L/kg	[2][3]
Plasma Protein Binding	Mouse	-	-	93%	[3]
	Rat	-	-	95%	[3]
Effective In Vivo Dose	Mouse	100 mg/kg (BID)	p.o.	Protective in thrombosis models	[5]

In Vivo Thrombosis Models: Efficacy Data

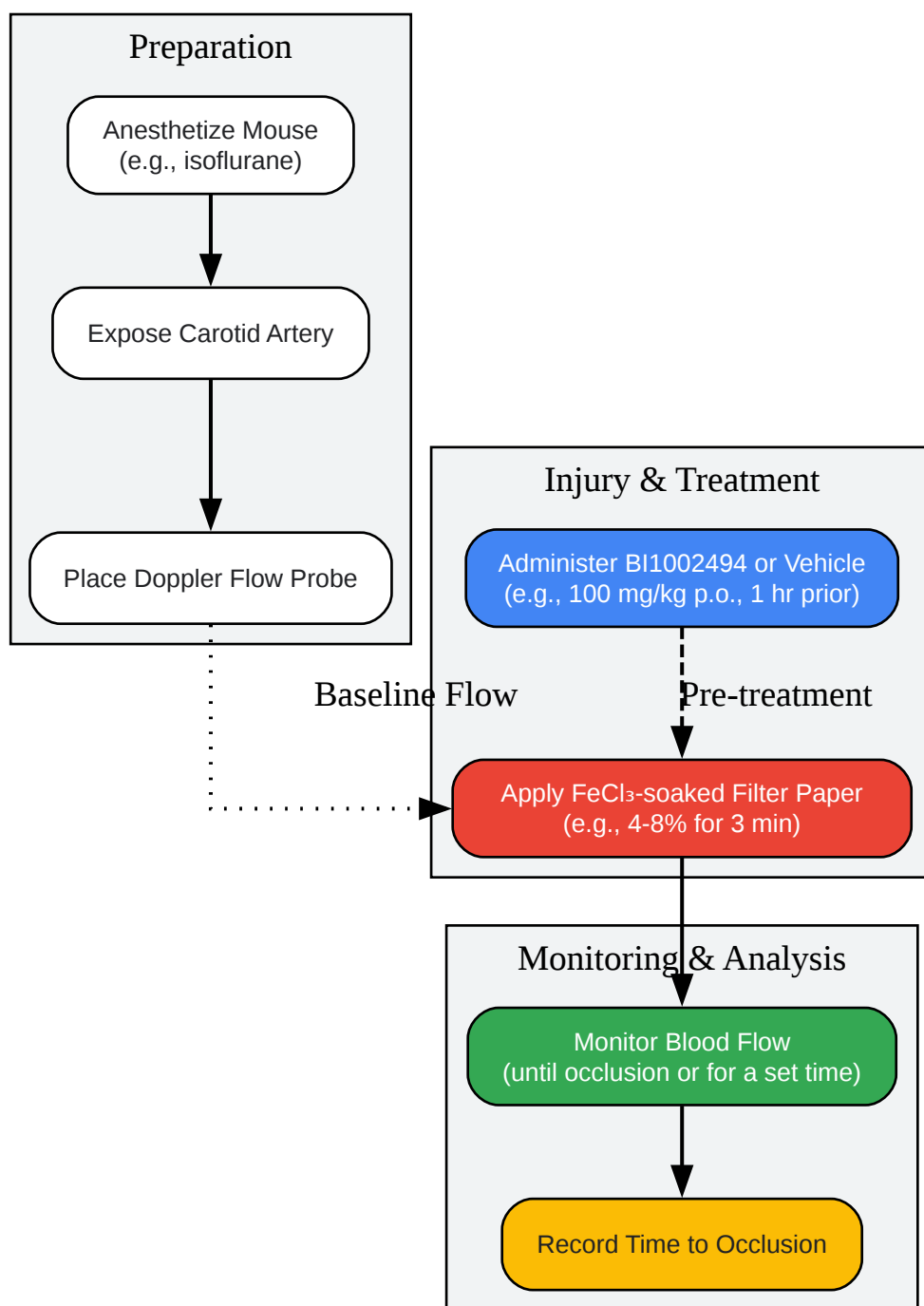
BI1002494 has demonstrated significant efficacy in established murine models of arterial thrombosis.

Model	Species	BI1002494 Dosage	Key Findings	Reference
FeCl ₃ -Induced Carotid Artery Thrombosis	Mouse	100 mg/kg (p.o.)	Significantly prolonged time to vessel occlusion.	[5]
Maintained normal blood flow.	[6]			
Did not increase bleeding time.	[6]			
Transient Middle Cerebral Artery Occlusion (tMCAO)	Mouse	100 mg/kg (p.o.)	Reduced infarct sizes.	[4][5]
Significantly improved neurological outcome.	[4][5]			
Therapeutic administration (post-ischemia) was also effective.	[4][5]			

Experimental Protocols

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This model is widely used to study occlusive arterial thrombosis by inducing endothelial injury.



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Caption: Experimental Workflow for FeCl₃-Induced Thrombosis Model.

Materials:

- **BI1002494**

- Vehicle control (e.g., water)
- C57BL/6 mice (8-12 weeks old)
- Anesthetic (e.g., isoflurane)
- Surgical instruments (forceps, scissors)
- Doppler flow probe and flowmeter
- Filter paper (1 x 2 mm)
- Ferric chloride (FeCl₃) solution (e.g., 4-8% w/v in water)
- Phosphate-buffered saline (PBS)

Procedure:

- Administer **BI1002494** (e.g., 100 mg/kg) or vehicle to mice via oral gavage 1 hour prior to surgery.[\[6\]](#)
- Anesthetize the mouse and place it in a supine position.
- Make a midline cervical incision and carefully dissect to expose the common carotid artery.
[\[1\]](#)[\[10\]](#)[\[11\]](#)
- Place a Doppler flow probe around the artery to record baseline blood flow.[\[10\]](#)
- Soak a piece of filter paper in FeCl₃ solution and apply it to the adventitial surface of the carotid artery for 3 minutes.[\[10\]](#)[\[12\]](#)
- Remove the filter paper and rinse the area with PBS.[\[10\]](#)
- Continuously monitor blood flow until stable occlusion (defined as flow <10% of baseline for a specified duration) or for a predetermined experimental time (e.g., 30 minutes).
- The primary endpoint is the time to stable vessel occlusion.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model

This model simulates ischemic stroke and is used to assess the neuroprotective and thrombolytic effects of a compound.

Materials:

- **BI1002494**
- Vehicle control
- Mice
- Anesthetic
- Surgical microscope
- Intraluminal monofilament suture
- Laser Doppler flowmeter

Procedure:

- Administer **BI1002494** or vehicle as required by the study design (either pre-treatment or therapeutic administration post-occlusion).
- Anesthetize the mouse and maintain body temperature.
- Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[\[13\]](#)
- Ligate the distal ECA.
- Insert a coated monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[\[13\]](#)[\[14\]](#)

- Confirm occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.[15][16][17]
- Maintain occlusion for a defined period (e.g., 60 minutes).[14]
- Withdraw the filament to allow for reperfusion.
- Assess neurological deficits at various time points post-reperfusion (e.g., 24 hours) using a standardized scoring system.
- At the study endpoint, perfuse the brain and section for infarct volume analysis (e.g., TTC staining).

Safety Profile

A key advantage of targeting the GPVI-Syk pathway is the potential for a safer antithrombotic therapy. Studies with **BI1002494** have shown that at doses effective in preventing thrombosis, there is no significant prolongation of tail bleeding time in mice.[6] This suggests that **BI1002494** may spare physiological hemostasis, reducing the risk of bleeding complications often associated with broader-acting antiplatelet agents.

Conclusion

BI1002494 is a valuable tool for investigating the role of Syk in thrombosis and for the preclinical development of novel antithrombotic agents. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies to further characterize the efficacy and safety of this compound. The selective inhibition of the GPVI-Syk signaling pathway by **BI1002494** holds promise for a new class of antithrombotics that can effectively prevent arterial thrombosis with a lower risk of bleeding.

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